Dihydroalprenolol, (R)-

Description

Historical Trajectory of Radioligand Development in Receptor Biology

The concept of receptors as molecular entities that mediate the actions of drugs and hormones has evolved significantly over time. nih.gov Initially, receptors were characterized based on the biological responses they elicited. nih.gov A major turning point in receptor biology was the development of radioligand binding techniques in the early 1970s. nobelprize.orgjci.org This innovation allowed for the direct identification and quantification of receptors. jci.org Radioligands are molecules, often drugs or hormones, that are labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). wikipedia.orgnih.govwikipedia.org These labeled molecules bind to their specific receptors, and the radioactivity allows for the detection and measurement of these binding sites.

The use of radiolabeled ligands provided a powerful tool to study the kinetic and pharmacological properties of receptors, their distribution in various tissues, and the existence of receptor subtypes. sav.sk Several criteria were established to ensure that the binding of a radioligand was indeed to a physiologically relevant receptor. These included demonstrating that the binding was rapid, reversible, of high affinity, and saturable to a finite number of sites. jci.org This methodology became a cornerstone for studying G protein-coupled receptors (GPCRs), a large family of receptors that includes the adrenergic receptors. nih.govjci.org

Pioneering Role of (R)-Dihydroalprenolol in Early Beta-Adrenergic Receptor Identification

(R)-Dihydroalprenolol, particularly its tritiated form, ³H-Dihydroalprenolol, emerged as a crucial tool in the early days of beta-adrenergic receptor research. wikipedia.orgnih.gov In 1976, studies demonstrated that dihydroalprenolol (B1202188) could label beta-adrenergic receptor sites with high affinity in rat and monkey brain membranes. wikipedia.org This was a significant step forward, as it provided a reliable method to directly study these receptors.

The use of [³H]dihydroalprenolol allowed researchers to characterize beta-adrenergic receptors in various tissues, including the heart. nih.govresearchgate.net For example, it was used to identify and characterize beta-adrenergic receptors in the fetal sheep heart, providing direct evidence of their qualitative similarity to receptors in the adult heart. nih.gov These early studies were instrumental in confirming the existence of beta-adrenergic receptors as distinct molecular entities and in paving the way for a more detailed understanding of their function. jci.orgresearchgate.net

However, it was later discovered that [³H]dihydroalprenolol is not entirely selective for beta-adrenergic receptors, as it can also bind to some serotonin (B10506) (5-HT) sites. researchgate.netnih.gov This finding highlighted the importance of careful validation and the use of multiple radioligands to accurately characterize receptor populations. nih.gov

Conceptual Framework of (R)-Dihydroalprenolol as a High-Affinity Antagonist Ligand

(R)-Dihydroalprenolol is classified as a beta-adrenergic antagonist. wikipedia.orgnih.gov This means that it binds to beta-adrenergic receptors but does not activate them, thereby blocking the effects of beta-adrenergic agonists like isoproterenol (B85558) and epinephrine (B1671497). nih.govnih.gov The "high-affinity" nature of (R)-Dihydroalprenolol refers to the strong and specific binding interaction it has with the beta-adrenergic receptor. sav.sknih.gov

The binding of [³H]dihydroalprenolol to beta-adrenergic receptors is characterized by a low dissociation constant (Kd), indicating a high affinity. sav.skresearchgate.net Studies have shown that the binding is stereoselective, with the (-)-isomer (which corresponds to the R-configuration for dihydroalprenolol) being significantly more potent than the (+)-isomer. researchgate.net

The binding kinetics of [³H]dihydroalprenolol have been a subject of detailed investigation. Some studies suggest a two-step binding process, involving an initial rapid association followed by a slower conformational change or isomerization of the receptor-ligand complex. sav.sk This model helps to explain the observed kinetic and thermodynamic properties of the interaction. sav.sk The high affinity and specific binding of (R)-Dihydroalprenolol have made it an invaluable tool for competitive binding assays, where it is used to determine the affinity of other unlabeled drugs for the beta-adrenergic receptor. wikipedia.orgnih.gov

Below is a data table summarizing key research findings related to the binding of (R)-Dihydroalprenolol.

| Tissue/Preparation | Radioligand | Key Findings |

| Rat Cerebral Cortex | [³H]Dihydroalprenolol | Binding is temperature-dependent, with affinity decreasing as temperature increases. The binding process is suggested to be a two-step reaction involving a bimolecular association followed by an isomerization of the receptor-ligand complex. sav.sk |

| Fetal Sheep Heart | [³H]Dihydroalprenolol | Binding is rapid, reversible, stereoselective, and saturable. The rank order of potency for agonists competing for binding is consistent with a beta-1 adrenergic receptor profile. nih.gov |

| Canine Myocardium | (-)-[³H]Alprenolol | Binding is highly stereospecific, with the (-)-isomers of agonists and antagonists being much more potent. The dissociation constant (Kd) for (-)-alprenolol was determined to be 7-11 nM. researchgate.net |

| Rat and Monkey Brain Membranes | [³H]Dihydroalprenolol | Demonstrated the ability of dihydroalprenolol to label beta-adrenergic receptor sites with high affinity, paving the way for its use in receptor research. wikipedia.org |

| Rabbit Iris-Ciliary Bodies | [³H]Dihydroalprenolol | Binding is specific for beta-adrenergic receptors, with a characteristic order of potency for displacement by various adrenergic agents. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

273728-64-6 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

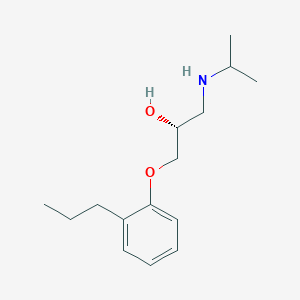

IUPAC Name |

(2R)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m1/s1 |

InChI Key |

JVHCMYZFGCOCTD-CQSZACIVSA-N |

Isomeric SMILES |

CCCC1=CC=CC=C1OC[C@@H](CNC(C)C)O |

Canonical SMILES |

CCCC1=CC=CC=C1OCC(CNC(C)C)O |

Origin of Product |

United States |

Stereochemical Foundations and Enantiomeric Purity in Receptor Research

Elucidation of the Absolute Configuration of (R)-Dihydroalprenolol

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. wikipedia.org This is formally designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign either an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor to a stereocenter. libretexts.orglibretexts.org

The absolute configuration of (-)-Dihydroalprenolol as the (R)-enantiomer is established through its synthesis and chemical relationship to its precursor, (-)-Alprenolol. The radiolabeled form, (-)-[³H]dihydroalprenolol, is produced by the catalytic reduction of (-)-Alprenolol. nih.gov This process involves the addition of tritium (B154650) across the double bond of the alprenolol (B1662852) molecule. nih.gov Crucially, this hydrogenation reaction does not affect the existing chiral center, meaning the absolute configuration of the starting material is retained in the final product. Therefore, the known configuration of the biologically active (-)-Alprenolol directly informs the configuration of (-)-Dihydroalprenolol.

Stereo-Specificity in (R)-Dihydroalprenolol Receptor Binding and Functional Interactions

The interaction between dihydroalprenolol (B1202188) and its biological target, the beta-adrenergic receptor, is highly stereospecific. This means the receptor can distinguish between the (R) and (S) enantiomers, showing a significant preference for one over the other. The (R)-enantiomer of dihydroalprenolol, which corresponds to the (-)- form, demonstrates significantly higher affinity for beta-adrenergic receptors.

This stereo-selectivity is a hallmark of beta-adrenergic receptor interactions and is not unique to dihydroalprenolol. Studies using radiolabeled [³H]dihydroalprenolol in competitive binding assays consistently show that the (-)-stereoisomers of other beta-adrenergic agonists and antagonists are substantially more potent than their corresponding (+)-stereoisomers. duke.edu For example, in studies on human myometrium, (-)-propranolol was found to be 100 times more potent than (+)-propranolol in inhibiting the binding of [³H]dihydroalprenolol. nih.goviaea.org This dramatic difference in potency underscores that the binding pocket of the receptor is exquisitely shaped to accommodate the specific spatial arrangement of the (R)-enantiomer.

The binding of agonists also shows this preference. The order of potency for agonists competing for [³H]dihydroalprenolol binding sites—(-)-isoproterenol > (-)-epinephrine > (-)-norepinephrine—mirrors their functional activity and is stereospecific, with the (-)-isomers being far more potent. duke.edu

| Compound | Enantiomer | Relative Potency in Inhibiting [³H]DHA Binding | Receptor/Tissue Studied |

|---|---|---|---|

| Propranolol (B1214883) | (-)-isomer | ~100-fold higher than (+)-isomer | Human Myometrium nih.goviaea.org |

| Isoproterenol (B85558) | (-)-isomer | Significantly higher than (+)-isomer | Human Lymphocytes duke.edu |

| Epinephrine (B1671497) | (-)-isomer | Significantly higher than (+)-isomer | Human Lymphocytes duke.edu |

| Norepinephrine (B1679862) | (-)-isomer | Significantly higher than (+)-isomer | Human Lymphocytes duke.edu |

Methodological Approaches for Stereochemical Characterization of Dihydroalprenolol Derivatives

Ensuring the enantiomeric purity of compounds like (R)-Dihydroalprenolol is essential for accurate pharmacological research. Several analytical techniques are employed to separate, identify, and determine the absolute configuration of chiral molecules and their derivatives.

X-ray Crystallography : This is considered a definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique provides a precise three-dimensional map of the atomic positions, unequivocally establishing the R/S configuration. nih.gov While powerful, it requires the ability to grow a suitable, high-quality crystal of the compound. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a primary method for separating enantiomers from a racemic mixture. This technique uses a stationary phase that is itself chiral, causing the two enantiomers to interact with it differently as they pass through the column. This differential interaction leads to different retention times, allowing for their separation and quantification. This method is highly effective for both analytical assessment of enantiomeric excess and for preparative resolution to obtain pure enantiomers. nih.govmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR cannot distinguish between enantiomers, it can be used to determine absolute configuration through the use of chiral derivatizing agents (CDAs). In a method known as Riguera's method, the chiral alcohol of a propranolol derivative is reacted with the (R) and (S) enantiomers of a CDA, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MPA), to form diastereomeric esters. nih.govmdpi.commdpi.com Because diastereomers have different physical properties, their NMR spectra will show distinct chemical shifts, allowing for the determination of the absolute configuration of the original alcohol. nih.govmdpi.com

| Method | Principle | Application |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic structure. wikipedia.orgnih.gov | Absolute, unambiguous determination of R/S configuration. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.govmdpi.com | Separation of enantiomers (resolution) and determination of enantiomeric purity. mdpi.com |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. nih.govmdpi.com | Determination of absolute configuration by analyzing spectral differences between the formed diastereomers. nih.govmdpi.com |

Radiochemical Synthesis and Tracer Development for Receptor Studies

Synthetic Pathways for Tritium (B154650) Labeling of Dihydroalprenolol (B1202188)

The primary and most widely documented method for the synthesis of tritium-labeled Dihydroalprenolol involves the catalytic reduction of its precursor, (-)-Alprenolol, with tritium gas (³H₂). nih.gov This synthetic route is favored for its efficiency in incorporating tritium into the molecule.

The reaction proceeds via the addition of tritium across the allylic double bond present in the side chain of the Alprenolol (B1662852) molecule. This process effectively saturates the double bond, converting Alprenolol into Dihydroalprenolol. The reaction is typically carried out in the presence of a noble metal catalyst, such as palladium. nih.gov

In this catalytic process, not only does the addition of tritium across the double bond occur, but an exchange reaction also takes place at the adjacent benzylic position. nih.gov This results in a higher specific activity of the final radiolabeled product. It is noteworthy that under these conditions, no tritium exchange has been observed to occur on the aromatic ring of the molecule. nih.gov The biological activity of the resulting (-)-[³H]dihydroalprenolol has been demonstrated to be identical to that of unlabeled Dihydroalprenolol and the parent compound, Alprenolol. nih.gov

| Reaction Step | Description |

| Starting Material | (-)-Alprenolol |

| Reagent | Tritium gas (³H₂) |

| Catalyst | Palladium (Pd) |

| Primary Transformation | Reduction of the allylic double bond |

| Secondary Transformation | Tritium exchange at the benzylic position |

| Product | (-)-[³H]Dihydroalprenolol |

Analysis of Tritium Incorporation and Positional Labeling Specificity

Confirmation of the successful incorporation of tritium and the determination of its precise location within the Dihydroalprenolol molecule are critical for its validation as a radioligand. The specificity of the labeling is paramount to ensure that the radiotracer's binding characteristics accurately reflect the properties of the unlabeled compound.

Studies have conclusively shown that the catalytic reduction of (-)-Alprenolol with tritium gas leads to the formation of (-)-[³H]Dihydroalprenolol, where tritium is added across the double bond and also exchanged at the adjacent benzylic position. nih.gov Importantly, no tritium is incorporated into the aromatic ring. nih.gov

| Analytical Technique | Purpose | Findings |

| Magnetic Resonance Spectroscopy (MRS) | To determine the structural arrangement of atoms and confirm the positions of tritium. | Confirmed the saturation of the double bond and the absence of tritium on the aromatic ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the number of tritium atoms incorporated. | Verified the increase in molecular weight corresponding to the addition of tritium atoms. |

Criteria for Radiochemical Purity and Stability in Radioligand Preparations

For a radioligand such as [³H]Dihydroalprenolol to be effective in receptor binding studies, it must meet stringent criteria for radiochemical purity and stability. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. ymaws.comunm.edunih.gov High radiochemical purity is essential to ensure that the observed binding is due to the specific interaction of the radioligand with the target receptor and not due to interactions of radioactive impurities.

Common radiochemical impurities in preparations of tritiated compounds can include unreacted starting materials, byproducts of the labeling reaction, and products of radiolysis. For instance, in technetium-based radiopharmaceuticals, impurities such as free pertechnetate (B1241340) and reduced hydrolyzed technetium are of concern. sums.ac.ir While the specific impurities for tritiated Dihydroalprenolol would differ, the principle of minimizing any radioactive species other than the desired compound remains the same.

The stability of the radioligand is another critical factor. The labeled compound must remain intact and not degrade under the conditions of the binding assay. The high energy of the beta particles emitted by tritium can lead to the decomposition of the labeled molecules, a process known as autoradiolysis. mdpi.com To mitigate this, tritiated compounds are often stored at low temperatures and in the presence of radical scavengers.

The assessment of radiochemical purity is typically performed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov These methods separate the radiolabeled compound from any radioactive impurities, allowing for the quantification of the purity. A minimum acceptable radiochemical purity is typically specified for each radiopharmaceutical preparation to ensure the reliability of experimental results. ymaws.com

| Parameter | Importance | Method of Assessment |

| Radiochemical Purity | Ensures that binding is specific to the intended radioligand. | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

| Stability | Guarantees the integrity of the radioligand during storage and use. | Periodic purity analysis, storage under appropriate conditions (low temperature, radical scavengers) |

Conjugation Strategies for Macromolecular Dihydroalprenolol Probes

To investigate receptor interactions and to develop probes with altered pharmacokinetic properties, Dihydroalprenolol can be chemically linked to macromolecules. This conjugation can be used to create tools for studying receptor localization and for immunological studies.

One documented strategy for the creation of a macromolecular Dihydroalprenolol probe involves its covalent attachment to a polysaccharide carrier, such as dextran (B179266). pnas.org In this approach, a thioether linkage is formed between the Dihydroalprenolol moiety and the dextran backbone. The linkage is facilitated by the use of spacer arms of varying lengths to provide flexibility and to minimize potential steric hindrance of the ligand-receptor interaction. pnas.org

The synthesis of these conjugates involves a multi-step process. First, the macromolecular carrier is functionalized to introduce reactive groups. For example, dextran can be treated with epichlorohydrin (B41342) to introduce epoxy groups. These groups can then be converted to mercapto groups through reaction with sodium thiosulfate (B1220275) followed by reduction. pnas.org The resulting mercapto-functionalized dextran can then be reacted with Alprenolol via a Posner reaction, which involves the addition of a mercaptan to the double bond of Alprenolol, to form a stable thioether bond. pnas.org Although this particular example uses Alprenolol, a similar strategy could be applied to Dihydroalprenolol or its derivatives.

The resulting macromolecular probes can then be used in various applications, such as in immunoassays where antibodies are raised against the conjugated ligand, or in receptor binding studies to investigate the effects of multivalency and altered pharmacokinetics. pnas.orgahajournals.org

| Component | Role | Example |

| Ligand | The pharmacophore that binds to the receptor. | Dihydroalprenolol |

| Macromolecular Carrier | Provides a scaffold for the attachment of multiple ligands and alters the overall properties of the probe. | Dextran |

| Linker/Spacer Arm | Connects the ligand to the carrier and provides spatial separation to minimize steric hindrance. | Short, medium, or long-chain arms |

| Linkage Chemistry | The chemical reaction used to form the covalent bond between the linker and the ligand/carrier. | Thioether bond formation |

Molecular Pharmacology and Receptor Interaction Dynamics

Radioligand Binding Kinetics and Equilibrium Analysis

The binding of (-)-[3H]dihydroalprenolol to beta-adrenergic receptors is a dynamic process characterized by specific rate constants and equilibrium states. These parameters are crucial for understanding the affinity and nature of the receptor-ligand interaction.

The binding of (-)-[3H]dihydroalprenolol to beta-adrenergic receptors is a reversible process, and its kinetics can be described by the association rate constant (k₁) and the dissociation rate constant (k₋₁ or k₂). These constants quantify the rates at which the radioligand binds to and dissociates from the receptor, respectively.

In studies on rat cardiac membranes, the binding of [3H]-dihydroalprenolol was found to be rapid and reversible. nih.gov The association rate constant (k₁) was determined to be in the range of 0.633-0.701 x 10⁶ M⁻¹s⁻¹, while the dissociation rate constant (k₋₁) was found to be between 0.0017 and 0.0043 s⁻¹. nih.gov Similarly, kinetic analysis of (-)-[3H]dihydroalprenolol binding to membranes from rat adipocytes yielded a forward bimolecular rate constant (k₁) of 2.4 x 10⁷ M⁻¹min⁻¹ and a first-order dissociation rate constant (k₂) of 2.94 x 10⁻¹ min⁻¹. nih.gov

| Tissue | Association Rate Constant (k₁) | Dissociation Rate Constant (k₋₁/k₂) | Source |

|---|---|---|---|

| Rat Cardiac Membranes | 0.633-0.701 x 10⁶ M⁻¹s⁻¹ | 0.0017-0.0043 s⁻¹ | nih.gov |

| Rat Adipocyte Membranes | 2.4 x 10⁷ M⁻¹min⁻¹ | 2.94 x 10⁻¹ min⁻¹ | nih.gov |

The equilibrium dissociation constant (K D) is a measure of the affinity of a ligand for its receptor. A lower K D value indicates a higher affinity. The K D for (-)-[3H]dihydroalprenolol has been determined in various tissues, providing insights into its binding characteristics across different receptor populations.

The K D can be calculated from the ratio of the dissociation and association rate constants (k₋₁/k₁) or determined from saturation binding experiments. For instance, in rat adipocyte membranes, the K D calculated from kinetic data was 12 nM, which is in good agreement with the value of 15 nM obtained from steady-state analysis. nih.gov In rat cardiac membranes, [3H]-DHA bound to a single class of sites with a K D of 5.7 ± 1.1 x 10⁻⁹ M. nih.gov

Studies have revealed a range of K D values for (-)-[3H]dihydroalprenolol in different biological preparations:

Rat Adipocyte Membranes: High-affinity binding sites with a K D of 2-4 nM have been identified. nih.gov Another study reported a K D of approximately 12-15 nM. nih.gov Kinetic analysis provided an independent measurement of K D between 0.75 and 1.1 nM. nih.gov

Rat Kidney Tubular Cell Membranes: A mean equilibrium dissociation constant (K D) of 7.1 nM was reported. nih.gov

Canine Myocardium: A significant difference in affinity was observed between arterioles and myocytes, with K D values of 0.26 nM and 1.57-1.71 nM, respectively. iaea.org

Human Myometrium: High-affinity binding was demonstrated with a K D of 0.50 nM. iaea.org

Rat Vas Deferens Membranes: A high affinity with a K D of 0.3 nM was observed. nih.gov

| Tissue | Equilibrium Dissociation Constant (KD) | Source |

|---|---|---|

| Rat Adipocyte Membranes | 2-4 nM (high affinity) | nih.gov |

| Rat Adipocyte Membranes | 12-15 nM | nih.gov |

| Rat Adipocyte Membranes | 0.75-1.1 nM (from kinetic analysis) | nih.gov |

| Rat Cardiac Membranes | 5.7 ± 1.1 nM | nih.gov |

| Rat Kidney Tubular Cell Membranes | 7.1 nM | nih.gov |

| Canine Myocardial Arterioles | 0.26 nM | iaea.org |

| Canine Myocardial Myocytes | 1.57-1.71 nM | iaea.org |

| Human Myometrium | 0.50 nM | iaea.org |

| Rat Vas Deferens Membranes | 0.3 nM | nih.gov |

Scatchard analysis is a graphical method used to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (K D). A linear Scatchard plot is indicative of a single class of non-interacting binding sites.

In studies of rat cerebral cortex membranes, Scatchard plots of (-)-[3H]dihydroalprenolol binding were linear, suggesting that the ligand binds to a single class of sites. sav.sk Similarly, Scatchard analysis of binding in rat vas deferens membranes indicated a single class of binding sites with no evidence of cooperative interactions, with a maximal occupancy (Bmax) estimated to be 460 fmoles/g wet tissue weight. nih.gov

However, in rat adipocyte membranes, the nature of the Scatchard plot can depend on the competing ligand used to define non-specific binding. The use of beta-adrenergic antagonists like propranolol (B1214883) can result in curvilinear Scatchard plots. nih.gov This is because antagonists compete with (-)-[3H]dihydroalprenolol for both high-affinity beta-adrenergic receptors and lower-affinity, non-stereoselective sites. nih.gov In contrast, when an agonist like isoproterenol (B85558) is used to define non-specific binding, a linear Scatchard plot is obtained, revealing a single high-affinity binding site with a Bmax of approximately 100 fmol/mg membrane protein. nih.gov In human myometrium, the binding capacity (Bmax) was determined to be 70 fmoles/mg of protein. iaea.org

The interaction of (-)-[3H]dihydroalprenolol with beta-adrenergic receptors is not always a simple bimolecular event. Kinetic data from studies on rat cerebral cortex suggest a more complex, two-step reaction. sav.sk This model involves an initial rapid, bimolecular association of the ligand with the receptor, followed by a slower, unimolecular isomerization of the ligand-receptor complex. sav.sk This suggests the existence of different conformational states of the receptor.

The curvilinear Scatchard plots observed in rat adipocyte membranes when using antagonist competitors also point towards complex binding phenomena. nih.gov This complexity arises from the ability of (-)-[3H]dihydroalprenolol to bind to more than just the beta-adrenergic receptor, highlighting the importance of experimental design in accurately characterizing receptor populations. nih.gov

Receptor Selectivity and Subtype Characterization

(-)-[3H]Dihydroalprenolol has been a valuable tool for distinguishing between different subtypes of beta-adrenergic receptors, primarily beta-1 and beta-2.

The binding affinity and specificity of (-)-[3H]dihydroalprenolol can vary between beta-1 and beta-2 adrenergic receptor subtypes, allowing for their characterization in different tissues.

In rat adipocyte membranes , the binding site has the characteristics of a beta-1 adrenergic receptor . This is based on the order of potency for agonists competing with (-)-[3H]dihydroalprenolol binding, which is isoproterenol > norepinephrine (B1679862) ≥ epinephrine (B1671497). nih.gov

Conversely, in the rat vas deferens , the inhibition of [3H]-DHA binding by various beta-adrenergic agonists and antagonists follows an order of potency expected for beta-2 adrenergic receptors . nih.gov

Studies on human myometrium indicate that the beta-adrenergic receptors are predominantly of the beta-2 subtype , with agonist competition studies suggesting that at least 87% of the receptors are beta-2. iaea.org

In rat cardiac membranes , the order of potency of agonists in competing for [3H]-DHA binding sites ((-)-isoproterenol > (-)-adrenaline > (-)-noradrenaline) is in agreement with the beta-1 nature of cardiac beta-receptors. nih.govnih.gov

This differential binding allows for the classification of beta-adrenergic receptor populations in various tissues and provides a basis for understanding the subtype-selective actions of other drugs.

Assessment of Cross-Reactivity with Other Neurotransmitter Receptors (e.g., 5-HT1 sites)

(R)-Dihydroalprenolol is primarily recognized as a high-affinity antagonist for beta-adrenergic receptors. nih.govwikipedia.org However, its structural classification as an aryloxyalkylamine suggests potential for interactions with other receptor systems. Compounds within this structural class, such as the related β-blockers propranolol and pindolol, have been shown to bind to serotonin (B10506) (5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes. acnp.org This cross-reactivity is attributed to shared structural motifs between the receptors. While direct, extensive studies quantifying the binding affinity of (R)-Dihydroalprenolol to the full spectrum of serotonin receptors are not broadly detailed, its structural similarity to other non-selective beta-blockers indicates a potential for low-affinity interactions with 5-HT1 receptor sites. The functional significance of this potential cross-reactivity remains an area for further investigation.

Comparative Receptor Binding Profiles Across Diverse Animal Tissues

The binding of radiolabeled dihydroalprenolol (B1202188), particularly (-)-[3H]dihydroalprenolol, has been utilized to characterize and quantify beta-adrenergic receptors across a variety of tissues and species. These studies reveal differences in receptor density and distribution.

Early research demonstrated that dihydroalprenolol could effectively label beta-adrenergic receptor sites with high affinity in rat and monkey brain membranes. wikipedia.org In vivo studies in frogs and rats identified the highest concentrations of dihydroalprenolol in the liver, followed by the lungs, kidneys, heart, adipose tissue, and brain, respectively. wikipedia.org

More specific tissue analyses have yielded detailed insights into receptor distribution:

Adipose Tissue: In membranes from rat adipocytes, (-)-[3H]dihydroalprenolol binding identified sites with characteristics of beta-adrenergic receptors, which were found to be predominantly localized in the plasma membrane fraction. nih.gov

Brain: Within the rat brain, studies of the hippocampus showed that while the dentate gyrus has a higher norepinephrine content, the density of beta-adrenergic receptors, as measured by [3H]dihydroalprenolol binding, was approximately equal in both the dentate gyrus and the hippocampal gyrus. documentsdelivered.com

Muscle and Uterus: The binding properties of [3H]-dihydroalprenolol have been characterized on membrane preparations of the BC3H1 non-fusing muscle cell line. nih.gov Studies on human myometrium have also used [3H]dihydroalprenolol binding to identify and characterize beta-2 adrenergic receptors. iaea.org

Heart and Lung: Comparisons of [3H]dihydroalprenolol binding in rat heart and lung membrane preparations have also been conducted to understand the relative distribution of beta-adrenoceptors in these critical tissues. dartmouth.edu

The following table summarizes findings on dihydroalprenolol binding across various tissues and species.

| Species | Tissue/Cell Type | Key Finding |

| Rat, Monkey | Brain Membranes | High-affinity labeling of beta-adrenergic receptors. wikipedia.org |

| Rat | Adipocytes | Binding sites predominantly located in the plasma membrane. nih.gov |

| Rat | Hippocampus | Approximately equal receptor density in dentate and hippocampal gyri. documentsdelivered.com |

| Rat | Heart, Lung, Erythrocytes | Used for comparative studies of receptor distribution. dartmouth.edu |

| Human | Myometrium (Uterus) | Binding used to identify beta-2 adrenergic receptors. iaea.org |

| Frog, Rat | Various (in vivo) | Highest concentration in liver, followed by lungs, kidneys, heart, adipose tissue, brain. wikipedia.org |

Allosteric Modulation and Cooperative Binding Phenomena

Influence of Guanine (B1146940) Nucleotides on Ligand Affinity States

Guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP), are crucial regulators of G protein-coupled receptor (GPCR) function, including beta-adrenergic receptors. They facilitate the dissociation of the G protein from the receptor, which typically leads to a decrease in the affinity of agonists for the receptor. Studies have shown that guanine nucleotides influence the binding of ligands to beta-adrenergic receptors. Specifically, the binding of labeled dihydroalprenolol to beta-adrenergic receptors in rat brain particulate fractions was inhibited by the presence of GTP or its non-hydrolyzable analog, GppNHp. nih.gov This effect was attributed to the displacement of endogenous catecholamines that were bound to the receptors, indicating that guanine nucleotides regulate the sensitivity and affinity state of the receptor complex. nih.gov

Pharmacological Evidence for Receptor Oligomerization and Dimerization

Allosteric interactions and complex binding behaviors can arise from the formation of receptor oligomers, such as dimers or higher-order complexes. While the concept of GPCR dimerization is well-established, direct pharmacological evidence derived specifically from (R)-Dihydroalprenolol binding studies is not extensively detailed. However, theoretical models of allostery are compatible with both monomeric receptors containing distinct allosteric and orthosteric sites, and with receptor heterodimers where binding at one protomer influences the other. upc.edu The complex binding kinetics observed in some systems could therefore be interpreted within the framework of receptor oligomerization, where the binding of a ligand like dihydroalprenolol to one unit of a dimer could allosterically modulate the binding properties of the adjacent receptor. upc.edu

Structure-Activity Relationship (SAR) Derivations

The binding affinity and antagonist activity of (R)-Dihydroalprenolol are dictated by its specific chemical structure, which is characteristic of the aryloxypropanolamine class of beta-blockers. pharmacy180.com

Key SAR features for this class include:

Aromatic Ring: The nature of the aromatic ring is a primary determinant of antagonistic activity and also influences the compound's absorption and metabolism. pharmacy180.com

Oxypropanolamine Side Chain: The introduction of an -OCH2- (oxymethylene) bridge between the aromatic ring and the ethylamine (B1201723) side chain is a critical feature for high-potency beta-antagonists like propranolol and its derivatives. pharmacy180.com

Amine Group: For optimal activity, the amine must be a secondary amine. pharmacy180.com Furthermore, the substituent on the nitrogen is crucial; bulky aliphatic groups, such as the isopropyl group found in dihydroalprenolol, are essential for potent beta-receptor antagonism. pharmacy180.com

Stereochemistry: The configuration of the hydroxyl-bearing carbon in the side chain is critical for receptor interaction. The enantiomer with the (S) configuration possesses significantly higher affinity for the beta-receptor. The (R) configuration, as specified in the subject compound, is typically around 100 times less potent, demonstrating a high degree of stereoselectivity at the receptor binding site. pharmacy180.com

The biological activity of (-)-[3H]dihydroalprenolol has been shown to be identical to that of non-radioactive dihydroalprenolol and the parent compound, alprenolol (B1662852), as assessed by direct ligand binding and inhibition of catecholamine-stimulated adenylate cyclase. nih.gov

Correlation of Ligand Structural Modifications with Receptor Affinity and Selectivity

The affinity and selectivity of ligands for beta-adrenergic receptors are profoundly influenced by their chemical structures. The general structure of beta-antagonists like dihydroalprenolol includes an aromatic moiety, an ethanolamine (B43304) side chain, and a bulky substituent on the amine. Modifications to any of these regions can significantly alter the ligand's interaction with the receptor.

Key structural features essential for high-affinity binding to beta-adrenergic receptors include:

The Aromatic Ring: The nature and substitution pattern of the aromatic ring are critical. For instance, the presence of certain groups can influence whether the ligand acts as an antagonist, partial agonist, or full agonist. acs.org

The Ethanolamine Side Chain: The hydroxyl group on the ethanolamine side chain is crucial for binding. It typically forms a hydrogen bond with a conserved serine residue in the transmembrane helix 5 of the receptor. plos.org

The Amine Substituent: A bulky alkyl group, such as the isopropyl group in dihydroalprenolol, is a common feature of beta-antagonists and contributes significantly to high-affinity binding. The secondary amine also forms a key ionic interaction with a conserved aspartate residue in transmembrane helix 3. plos.orgpnas.org

Structure-activity relationship (SAR) studies reveal that even minor alterations can impact receptor binding. For example, cardioselective beta-blockers often possess a side-chain at the aromatic end of the molecule that may cause steric hindrance, leading to lower binding site affinities compared to non-selective blockers. nih.gov The binding pocket of the beta-adrenergic receptor is located within the seven transmembrane hydrophobic regions of the protein. embopress.org The residues that constitute this ligand-binding pocket are highly conserved between receptor subtypes (e.g., β1 and β2), making the development of highly selective ligands challenging. acs.org However, subtle differences in the amino acid composition at the binding site and extracellular loops can be exploited to achieve selectivity. nih.govnih.gov

Comparative SAR of Dihydroalprenolol with Parent Compound and Analogues

Dihydroalprenolol is the saturated product formed by the catalytic reduction of its parent compound, alprenolol, where the double bond in the allyl group is reduced. nih.gov This structural modification has a minimal impact on the compound's biological activity concerning beta-adrenergic receptor interaction.

Research has demonstrated that the biological activity of (-)-[3H]dihydroalprenolol, non-radiolabeled dihydroalprenolol, and the parent compound (-)-alprenolol are identical when assessed by direct ligand binding studies and their ability to inhibit catecholamine-stimulated adenylate cyclase. nih.gov This indicates that the saturation of the allyl group to a propyl group does not significantly alter the key interactions required for binding to the beta-adrenergic receptor. Both molecules retain the essential pharmacophore elements: the substituted aromatic ring, the oxypropanolamine linker, and the isopropyl-substituted amine.

The table below summarizes the binding affinities of Dihydroalprenolol and its parent compound, Alprenolol, to beta-adrenergic receptors from a study on rat cardiac membranes. The equilibrium dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates higher affinity.

| Compound | Receptor Source | Binding Affinity (Kd) |

|---|---|---|

| [3H]-Dihydroalprenolol | Rat Cardiac Membranes | 5.7 ± 1.1 x 10-9 M |

Data sourced from Chenieux-Guicheney et al. (1978) nih.gov

This similarity in binding underscores that the interaction of the side chain with the receptor is not significantly affected by the presence or absence of the double bond. The high affinity for both compounds is primarily driven by the interactions of the ethanolamine and isopropylamine (B41738) groups with the receptor's binding pocket.

Competitive Binding Paradigms for Agonists and Antagonists

Competitive binding assays are fundamental in characterizing the interaction of ligands with receptors. In this paradigm, a radiolabeled ligand with high affinity, such as [3H]-dihydroalprenolol, is used to label the receptors. Unlabeled compounds (competitors) are then added at increasing concentrations to displace the radioligand. The concentration at which the competitor displaces 50% of the radioligand (IC50) is determined, which allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

These assays reveal a distinct hierarchy of binding affinities for various agonists and antagonists at the beta-adrenergic receptor. For instance, in studies using human myometrial membranes, the binding of [3H]-dihydroalprenolol was inhibited by adrenergic agonists in an order of potency that reflects their known pharmacological activity at β2-receptors: isoproterenol > epinephrine >> norepinephrine. nih.gov This demonstrates that agonists and antagonists compete for the same or overlapping binding sites on the receptor. umn.edu

The kinetics of these interactions show that while the dissociation rates (koff) for agonists and antagonists can be similar, the association rates (kon) for agonists are often consistently lower than those for antagonists. nih.gov This slower association rate for agonists may be due to a multi-step binding process or an agonist-induced change in the receptor's conformation. nih.gov

The following tables present data from competitive binding studies where various adrenergic agents competed with [3H]-dihydroalprenolol for binding to beta-adrenergic receptors in different tissue preparations.

Table 1: Agonist Competition with [3H]-Dihydroalprenolol in Human Myometrium

| Agonist Competitor | Receptor Subtype Focus | Order of Potency |

|---|---|---|

| Isoproterenol | β2 | Most Potent |

| Epinephrine | β2 | Intermediate Potency |

| Norepinephrine | β2 | Least Potent |

Data reflects the β2 pharmacologic potencies observed by Hayashida et al. (1982) nih.gov

Table 2: Antagonist Competition with [3H]-Dihydroalprenolol in Rat Cardiac Membranes

| Antagonist Competitor | Relative Binding Affinity |

|---|---|

| Metoprolol | Lower Affinity |

| Acebutolol | Lower Affinity |

| Practolol | Lower Affinity |

This table reflects the lower binding affinities observed for cardioselective beta-blockers compared to other blockers in the study by Chenieux-Guicheney et al. (1978) nih.gov

These competitive binding paradigms are crucial for elucidating the structure-activity relationships of new compounds and for screening potential therapeutic agents that target the beta-adrenergic system. walshmedicalmedia.com

Cellular and Subcellular Receptor Localization Studies

Characterization of Receptor Distribution in Biological Systems

Studies utilizing [³H]Dihydroalprenolol have been crucial for mapping the distribution of beta-adrenergic receptors across different regions of the central nervous system in model organisms like the rat.

In the rat hippocampal formation, the density of beta-adrenergic receptors, as determined by [³H]DHA binding, is approximately equal in both the dentate gyrus and the hippocampal gyrus. nih.gov This uniform distribution is noteworthy because the dentate gyrus receives a much more significant portion of noradrenergic innervation and contains double the norepinephrine (B1679862) content of the hippocampal gyrus. nih.gov Further investigation within the hippocampal gyrus showed that beta-adrenergic receptors are uniformly distributed between the stratum pyramidalis and stratum radiatum. nih.gov These findings suggest that a significant number of beta-adrenergic receptors may not be directly associated with noradrenergic nerve terminals. nih.gov

Research on olfactory bulbectomized rats, a model for major depression, revealed altered [³H]DHA binding in specific brain regions. Compared to controls, these rats showed a 30% increase in binding in the pons and a 15% increase in the hippocampus, while binding in the midbrain remained unchanged. wikipedia.org In studies of fetal rat forebrain homogenates, specific [³H]DHA binding was detected as early as gestational day 15 3/4, with the number of binding sites increasing to reach adult values by postnatal day 31. nih.gov

Binding characteristics in the rat brain indicate that the beta-adrenoceptor is likely a glycoprotein (B1211001) with N-linked carbohydrate chains that play a significant role in the drug-receptor interaction. wikipedia.org

| Brain Region | Finding | Reference |

|---|---|---|

| Hippocampal Formation (Dentate Gyrus vs. Hippocampal Gyrus) | Approximately equal density of beta-adrenergic receptors despite differing norepinephrine content. | nih.gov |

| Hippocampal Gyrus (Stratum Pyramidalis vs. Stratum Radiatum) | Receptors are uniformly distributed. | nih.gov |

| Pons (in olfactory bulbectomized rat) | 30% increase in binding compared to control. | wikipedia.org |

| Hippocampus (in olfactory bulbectomized rat) | 15% increase in binding compared to control. | wikipedia.org |

| Fetal Forebrain | Binding first detected at gestational day 15 3/4; sites increase until postnatal day 31. | nih.gov |

[³H]Dihydroalprenolol has been effectively used to identify and quantify beta-adrenergic receptors in a variety of peripheral tissues and cells.

In human peripheral blood lymphocytes, [³H]DHA binding identified a beta-2 type adrenergic receptor. nih.gov Scatchard analysis of binding to crude membrane preparations revealed approximately 1250 receptors per cell, while studies on intact, viable cells showed around 1700-2000 receptors per cell. nih.govduke.edu The binding is stereoselective, with l-propranolol being about two orders of magnitude more potent at inhibiting [³H]DHA binding than the d-isomer. nih.gov The order of potency for agonists was determined to be isoproterenol (B85558) > epinephrine (B1671497) > norepinephrine. nih.govduke.edu Notably, no detectable binding was found in human erythrocytes. duke.edu

In porcine models, [³H]DHA was used to characterize beta-adrenergic receptors in skeletal muscle and adipose tissue. The maximal binding (Bmax) of the radioligand in skeletal muscle was found to be approximately half of that in adipose tissue. nih.gov

| Tissue/Cell Type | Organism | Receptor Density (Bmax) / Number of Sites | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| Human Lymphocytes (Membranes) | Human | ~1250 receptors/cell | Not specified | nih.gov |

| Human Lymphocytes (Intact Cells) | Human | ~1700-2000 receptors/cell (75 fmol/mg protein) | 10 nM | nih.govduke.edu |

| Skeletal Muscle | Porcine | Approx. half of adipose tissue | 0.48 - 0.73 nM | nih.gov |

| Adipose Tissue | Porcine | Higher than skeletal muscle | 0.48 - 0.73 nM | nih.gov |

| Adipocytes (Membranes) | Rat | 0.24 pmol/mg protein | 15 nM | nih.govresearchgate.net |

| Erythrocytes | Human | No detectable binding | Not applicable | duke.edu |

To pinpoint the location of beta-adrenergic receptors within cells, researchers have used [³H]Dihydroalprenolol in conjunction with subcellular fractionation techniques. These studies have confirmed that beta-adrenergic receptors are primarily located on the cell surface.

In a key study on rat adipocytes, membranes were separated into highly enriched plasma membrane, mitochondrial, and microsomal (endoplasmic reticulum) fractions. nih.gov The binding sites for [³H]DHA were found to be predominantly in the plasma membrane fraction. nih.govresearchgate.net The specific activity of [³H]DHA binding in the plasma membrane fraction was 5-fold higher than that of the mitochondrial fraction and 8-fold higher than that of the microsomal fraction. nih.gov This localization is consistent with the physiological role of these receptors in responding to extracellular catecholamines. nih.govresearchgate.net

Similarly, studies on the rat brain cortex involved separating homogenates on sucrose (B13894) gradients. The fraction containing the most specific [³H]DHA binding was primarily composed of membrane fragments, further supporting the membrane-associated nature of these receptors. nih.gov

| Subcellular Fraction | Relative Specific Binding Activity | Reference |

|---|---|---|

| Plasma Membrane | Highest (Baseline) | nih.gov |

| Mitochondrial | 5-fold lower than plasma membrane | nih.gov |

| Microsomal (Endoplasmic Reticulum) | 8-fold lower than plasma membrane | nih.gov |

Molecular Identity and Isolation of Receptor Proteins

Affinity chromatography is a powerful technique for purifying receptors. A derivative of the beta-blocker alprenolol (B1662852), a close structural analog of dihydroalprenolol (B1202188), has been successfully immobilized onto an agarose (B213101) gel matrix to create an affinity column. researchgate.net This alprenolol-agarose gel is uniquely useful for the purification of solubilized beta-adrenergic receptors. researchgate.net

The process involves passing a digitonin-solubilized preparation of membrane proteins, such as those from frog erythrocytes, through the column. researchgate.net The beta-adrenergic receptors specifically bind to the immobilized alprenolol. Non-specifically bound proteins are washed away, and the purified receptors are then specifically eluted from the column using high concentrations of adrenergic agents. researchgate.net The biospecific nature of this interaction is confirmed by the fact that adrenergic agents block the adsorption of the receptor to the gel and elute the bound receptor with a typical beta-adrenergic specificity and stereoselectivity. researchgate.net For instance, the agonist isoproterenol is effective at elution, with the (-) isomer being significantly more potent than the (+) isomer. researchgate.net This method has been used to purify functional beta-2 adrenergic receptors prior to crystallographic studies. nih.gov

Following purification, the molecular properties of the beta-adrenergic receptor can be determined. Studies using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on purified or photoaffinity-labeled receptors have elucidated the molecular weight of the receptor's binding subunit.

Research indicates that beta-adrenergic receptors are solubilized from the membrane as single polypeptide chains. nih.gov The molecular weights of these subunits vary depending on the receptor subtype and the species.

| Receptor Source | Receptor Subtype | Estimated Molecular Weight (Da) | Reference |

|---|---|---|---|

| Turkey Red Blood Cell | β1 | 43,500 | nih.gov |

| Frog Red Blood Cell | β2 | 54,000 | nih.gov |

| Mammalian Lungs (Rat, Rabbit, Bovine) | β1 and β2 | 60,000 - 65,000 | nih.gov |

| Human | β2 | 56,980 (Total Structure Weight) | rcsb.org |

Role of Post-Translational Modifications (e.g., Glycosylation) in Receptor Function

Post-translational modifications, particularly N-linked glycosylation, are critical determinants of β-adrenergic receptor structure and function. These modifications involve the attachment of oligosaccharide chains to specific asparagine residues and can influence receptor folding, trafficking, dimerization, and interaction with ligands like (R)-Dihydroalprenolol.

The β-adrenergic receptor, a key target for (R)-Dihydroalprenolol, is a glycoprotein. nih.gov Studies have shown that the carbohydrate portions of the receptor molecule are significant for the interaction between the drug and the receptor. nih.govwikipedia.org Specifically, research on rat brain membranes indicates that complex type N-linked acidic carbohydrate chains containing neuraminic acid and high mannose type N-linked carbohydrate chains play a crucial role in this interaction. nih.gov

Investigations using inhibitors of glycosylation and enzymes that cleave specific sugar residues have provided detailed insights into the functional role of these modifications. For instance, treatment with tunicamycin (B1663573), an inhibitor of N-glycosylation, can block the accumulation of β-adrenergic receptors in growing human astrocytoma cells. nih.gov However, studies on S49 mouse lymphoma cells showed that while tunicamycin treatment results in a nonglycosylated receptor with a lower molecular weight, the total number and binding affinity of the receptors for ligands remained normal. nih.gov This suggests that while glycosylation is important for the initial processing and accumulation of the receptor, the unglycosylated form can still bind ligands correctly. nih.govnih.gov

Further studies have elucidated the specific roles of glycosylation at different sites on the receptor subtypes. The β1-adrenergic receptor (β1AR) has a single predicted site of N-linked glycosylation at asparagine 15 (Asn15). emory.edu Mutation of this site leads to significantly decreased surface expression of the receptor and a reduced capacity for dimerization, although it does not appear to affect ligand binding or agonist-promoted internalization. emory.edujacc.org

The β2-adrenergic receptor (β2AR) possesses three N-glycosylation sites: Asn6 and Asn15 at the N-terminus, and Asn187 in the second extracellular loop. nih.gov Deletion of the N-glycans at the N-terminus (Asn6 and Asn15) leads to decreased receptor dimerization and subsequently impairs G-protein-dependent signaling, β-arrestin2 recruitment, and receptor internalization. nih.gov In contrast, removal of the glycan at Asn187 does not influence receptor dimerization. nih.gov These findings indicate that N-glycosylation at the N-terminus of the β2AR regulates its function primarily by modulating receptor dimerization. nih.gov

Enzymatic removal of specific carbohydrate moieties has been shown to directly affect the binding characteristics of ³H-dihydroalprenolol in rat brain membrane preparations. nih.gov Treatment with neuraminidase, endoglycosidase H, and glycopeptidase A resulted in lower dissociation constant (Kd) values, indicating a higher binding affinity. nih.gov Conversely, treatment with endoglycosidase H and glycopeptidase A also led to a decrease in the number of β-receptor binding sites (Bmax). nih.gov

The following table summarizes the effects of modifying glycosylation on β-adrenergic receptor properties:

| Modification/Treatment | Receptor Subtype | Effect on Receptor Properties | Reference |

| Tunicamycin (Inhibits N-glycosylation) | β-adrenergic (S49 Cells) | Normal receptor number (Bmax) and affinity (Kd). | nih.gov |

| Tunicamycin | β-adrenergic (Astrocytoma) | Blocks receptor accumulation during cell growth. | nih.gov |

| Mutation of Asn15 (Site of N-glycosylation) | β1AR | Decreased surface expression and dimerization; no deficit in ligand binding. | emory.edu |

| Deletion of N-glycan at N-terminus (Asn6, Asn15) | β2AR | Decreased receptor dimerization and downstream signaling. | nih.gov |

| Enzymatic Deglycosylation (Endoglycosidase H, Glycopeptidase A) | β-adrenergic (Rat Brain) | Decreased number of binding sites (Bmax) and lower dissociation constant (Kd). | nih.gov |

| Enzymatic Deglycosylation (Neuraminidase) | β-adrenergic (Rat Brain) | Lower dissociation constant (Kd). | nih.gov |

Receptor Signaling Mechanisms and Functional Coupling Investigations

Coupling to the Adenylate Cyclase System

The canonical signaling pathway for β-adrenergic receptors involves their coupling to the enzyme adenylate cyclase. (R)-Dihydroalprenolol has been instrumental in dissecting this relationship, from initial ligand binding at the cell surface to the generation of intracellular second messengers.

A direct and quantifiable relationship exists between the binding of ligands to the β-adrenergic receptor and the subsequent activation or inhibition of the adenylate cyclase enzyme. Studies utilizing [³H]DHA have demonstrated that the biological activity of various adrenergic agents is directly correlated with their ability to bind to the receptor sites identified by this radioligand.

The biological activity of (-)-[³H]dihydroalprenolol, its non-radioactive counterpart, and the parent compound alprenolol (B1662852) have been shown to be identical when assessed through direct ligand binding and the inhibition of catecholamine-stimulated adenylate cyclase nih.gov. This confirms that DHA binding is a true measure of receptor interaction relevant to downstream signaling. In rat cardiac membranes, the binding of [³H]DHA was shown to be specific, with the order of potency for agonists competing for these sites being (-)-isoproterenol > (-)-adrenaline > (-)-noradrenaline, which aligns with the expected pharmacology for β-receptors coupled to adenylate cyclase nih.gov.

Research on C6 glioma cells using (-)-[³H]dihydroalprenolol has been pivotal in studying the coupling between the β-adrenergic receptor and adenylate cyclase nih.gov. These studies help to characterize changes in receptor properties following stimulation and demonstrate a direct link between the number of available binding sites, measured by [³H]alprenolol, and the level of hormone-sensitive adenylate cyclase activity pnas.org.

Upon activation by an agonist, β-adrenergic receptors trigger a signaling cascade that leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. This process begins with the receptor activating a stimulatory G protein (Gs), which in turn stimulates adenylate cyclase to convert ATP into cAMP.

The intracellular accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates numerous downstream protein targets, leading to a cellular response nih.gov. This pathway is fundamental in many physiological processes, including the regulation of cardiac contractility frontiersin.org. Antagonists like (R)-Dihydroalprenolol are used to block this agonist-induced cAMP production, allowing researchers to isolate and study the components of this pathway. The balance between cAMP synthesis by adenylate cyclase and its degradation by phosphodiesterases (PDEs) determines the intracellular level and duration of the signal nih.gov.

Mechanisms of Receptor Desensitization and Resensitization

Prolonged or repeated exposure to an agonist can lead to a diminished response, a phenomenon known as desensitization or tachyphylaxis. This is a critical negative feedback mechanism that protects the cell from overstimulation. The process is reversible, and upon removal of the stimulus, the receptor system can recover its responsiveness, a process termed resensitization.

Radioligand binding assays using [³H]DHA are a key tool for studying these regulatory mechanisms. Desensitization of the β-adrenergic system often involves a rapid decrease in the number of functional receptors available at the cell surface pnas.org. This can be measured as a loss of [³H]DHA binding sites. This process is often initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin, which uncouples the receptor from the G protein and targets it for internalization into endosomes.

Following removal of the agonist, the receptors can be dephosphorylated within the cell and recycled back to the plasma membrane, restoring their functionality (resensitization). Alternatively, if stimulation is very prolonged, the internalized receptors may be targeted for degradation in lysosomes, leading to a long-term reduction in receptor number known as down-regulation. Studies in cell-free systems have shown that agonist-induced desensitization leads to a state where receptors can no longer bind [³H]DHA, and this can be reversed by guanine (B1146940) nucleotides, demonstrating the complex interplay between ligand binding, G protein coupling, and receptor regulation pnas.org.

Investigation of Agonist-Induced Receptor Refractoriness

Prolonged exposure of β-adrenergic receptors to agonist stimulation leads to a state of refractoriness, or desensitization, characterized by a diminished physiological response. This phenomenon is a crucial feedback mechanism that protects cells from overstimulation. Studies utilizing ³H-dihydroalprenolol have been instrumental in dissecting the molecular events underlying this process.

One of the key findings is that agonist-induced desensitization is associated with a decrease in the number of available β-adrenergic receptor binding sites on the cell surface. In a cell-free system using purified frog erythrocyte membranes, incubation with β-adrenergic agonists results in a rapid inactivation of a significant portion of the receptor binding sites. This inactivation is observed as a reduced capacity to bind ³H-dihydroalprenolol nih.govnih.gov.

Research has shown that this loss of binding sites is a time-dependent process. For instance, in cardiac myocytes, in vitro incubation with the agonist isoproterenol (B85558) can lead to a loss of almost 50% of the β-receptors within 10 minutes nih.gov. Similarly, studies on frog erythrocyte membranes demonstrated a desensitization half-time of approximately 10 minutes, resulting in the inactivation of about 60% of the β-adrenergic receptor binding sites nih.govnih.gov. This rapid desensitization is also correlated with a decreased ability of the agonist to stimulate the membrane-bound enzyme, adenylate cyclase nih.govnih.gov.

The mechanism behind this agonist-induced refractoriness involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the binding of β-arrestin, which sterically hinders the receptor's interaction with its cognate G protein, thereby uncoupling it from downstream signaling pathways.

Time-Dependent Decrease in β-Adrenergic Receptor Binding Sites Induced by Isoproterenol

| Time of Isoproterenol Incubation (minutes) | Remaining ³H-Dihydroalprenolol Binding Sites (%) | Reference System |

|---|---|---|

| 0 | 100 | Cardiac Myocytes / Frog Erythrocyte Membranes |

| 10 | ~50 | Cardiac Myocytes nih.gov |

| ~10 (half-time) | ~50 | Frog Erythrocyte Membranes nih.govnih.gov |

| Steady State | ~40 | Frog Erythrocyte Membranes nih.govnih.gov |

Nucleotide-Mediated Reversal of Receptor Desensitization

Interestingly, the agonist-induced desensitized state of the β-adrenergic receptor is not permanent and can be reversed by certain intracellular molecules, most notably guanine nucleotides. This process of resensitization restores the receptor's ability to bind ligands and activate downstream signaling pathways.

Studies have demonstrated that the addition of guanosine (B1672433) triphosphate (GTP) and its non-hydrolyzable analogs, such as guanosine 5'-(β,γ-imino)triphosphate (Gpp(NH)p), can effectively reverse the desensitization of β-adrenergic receptors in cell-free systems nih.gov. This reversal is observed as a recovery of the specific binding of ³H-dihydroalprenolol to the agonist-pretreated membranes.

The effect of guanine nucleotides is concentration-dependent. The presence of these nucleotides facilitates the dissociation of the bound agonist and the uncoupling of the receptor from the G protein, thereby returning the receptor to a basal, responsive state. This nucleotide-mediated reversal underscores the dynamic nature of receptor regulation and highlights the critical role of guanine nucleotide-binding proteins (G proteins) in the signaling cycle.

Other purine (B94841) nucleotides, such as adenosine triphosphate (ATP), have also been investigated for their ability to reverse desensitization, although they are generally less effective than GTP.

Effect of Guanine Nucleotides on the Recovery of Desensitized β-Adrenergic Receptors

| Condition | ³H-Dihydroalprenolol Binding Capacity | Key Observation |

|---|---|---|

| Control (No Agonist Preincubation) | Normal | Baseline receptor availability. |

| Agonist Preincubation (Desensitized) | Reduced | Loss of binding sites due to agonist-induced refractoriness nih.govnih.gov. |

| Desensitized + GTP | Recovered | GTP promotes the reversal of the desensitized state. |

| Desensitized + Gpp(NH)p | Recovered | Non-hydrolyzable GTP analog effectively reverses desensitization nih.gov. |

Advanced Methodologies and Analytical Approaches in R Dihydroalprenolol Research

Optimization and Validation of Radioligand Binding Assays

The foundation of credible (R)-[³H]dihydroalprenolol research lies in the meticulous optimization and validation of the radioligand binding assays themselves. These processes are designed to maximize the specific binding signal while minimizing non-specific interactions, thereby ensuring that the experimental data accurately reflect the binding of the radioligand to the beta-adrenergic receptors.

A fundamental challenge in radioligand binding assays is the differentiation between specific binding to the receptor of interest and non-specific binding to other cellular components or the assay apparatus. Specific binding is characterized by its saturability and high affinity, whereas non-specific binding is typically non-saturable and of low affinity. To accurately quantify specific binding, it is calculated as the difference between total binding (measured in the absence of a competing ligand) and non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand).

The choice of the competing ligand is critical for the accurate determination of non-specific binding. Studies have shown that different competing agents can yield varying estimates of non-specific binding. For instance, in studies with bovine lung membranes, using (-)-isoprenaline, (-)-propranolol, or (-)-alprenolol to define non-specific binding resulted in different estimations of the dissociation constant (Kd) and maximum number of binding sites (Bmax) for [³H]DHA. oup.com It was found that at the concentrations typically used, (-)-propranolol and (-)-alprenolol could interact with both the specific receptor sites and the non-specific binding sites, leading to potential misinterpretation of the binding data. oup.com

Therefore, rigorous methodologies involve the careful selection of a competing ligand that, at the concentration used, effectively blocks all specific binding without significantly interacting with non-specific sites. A common practice is to use a 100-fold excess of the unlabeled ligand to saturate the specific binding sites. The stereoselectivity of the receptor is another key characteristic used to define specific binding; the biologically active isomer of a ligand should exhibit a much higher affinity than its inactive isomer. For example, (-)-propranolol is significantly more potent in inhibiting [³H]DHA binding than (+)-propranolol.

To ensure consistency and comparability of results across different studies, standardized protocols for both saturation and competition binding experiments are essential.

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in the tissue or cell preparation. In these experiments, a fixed amount of the biological preparation is incubated with increasing concentrations of (R)-[³H]dihydroalprenolol until saturation is reached. Total and non-specific binding are measured at each concentration, and specific binding is calculated.

A typical protocol involves the incubation of membrane preparations with various concentrations of [³H]DHA in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium. The reaction is then terminated by rapid filtration to separate the bound from the free radioligand, followed by quantification of the radioactivity on the filters. For example, binding of [³H]DHA to rat cardiac membranes has been shown to be rapid and reversible, reaching equilibrium and allowing for the determination of a Kd of 5.7 ± 1.1 x 10⁻⁹ M. nih.gov In human myometrium, [³H]DHA binding was found to have a high affinity with a Kd of 0.50 nM and a Bmax of 70 fmoles/mg of protein. nih.gov

Competition binding experiments are designed to determine the affinity of unlabeled drugs or ligands for the receptor. In this setup, a fixed concentration of (R)-[³H]dihydroalprenolol is incubated with the biological preparation in the presence of varying concentrations of the competing unlabeled ligand. The ability of the unlabeled ligand to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the competing ligand can be calculated. The Ki represents the affinity of the unlabeled ligand for the receptor.

The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand), the concentration of the radioligand used, and its Kd. These experiments are crucial for characterizing the pharmacological profile of new compounds and for determining the relative potencies of different agonists and antagonists. For instance, in rat cardiac membranes, the order of potency for adrenoceptor agonists in competing for [³H]DHA binding was found to be (-)-isoproterenol > (±)-isoproterenol > (+)-isoproterenol > (-)-adrenaline > (-)-noradrenaline, which is consistent with the beta-1 nature of these receptors. nih.gov

| Parameter | Description | Typical Values for (R)-[³H]dihydroalprenolol |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. | 0.26 nM (canine arterioles), 1.57 nM (canine subendocardial myocytes), 5.7 nM (rat cardiac membranes) nih.goviaea.org |

| Bmax (Maximum Binding Sites) | The total concentration of receptor sites in the preparation. A measure of receptor density. | 70 fmoles/mg protein (human myometrium), 911-986 grains/area (canine myocardium) nih.goviaea.org |

| Ki (Inhibitory Constant) | The equilibrium dissociation constant of a competing unlabeled ligand. A measure of the competitor's affinity. | Varies depending on the competing ligand. |

| IC50 (Inhibitory Concentration 50%) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Varies depending on the competing ligand and experimental conditions. |

Computational Approaches for Quantitative Binding Data Analysis

The analysis of radioligand binding data has been significantly advanced by the advent of computational tools that allow for more accurate and robust determination of binding parameters. These approaches move beyond the traditional, and often less accurate, linear transformations of data (e.g., Scatchard plots) to more sophisticated non-linear curve-fitting methods.

Non-linear least squares curve-fitting software, such as the LIGAND program, has become the gold standard for analyzing radioligand binding data. nih.gov These programs directly fit the raw data (specific binding versus radioligand concentration) to the appropriate binding isotherm equation (e.g., the law of mass action for a single binding site). This direct fitting approach avoids the data distortion that can occur with linear transformations like the Scatchard plot, which can lead to inaccurate estimates of Kd and Bmax. uah.esumich.edu

The LIGAND program and similar software can analyze complex binding data, including scenarios with multiple binding sites, and can simultaneously analyze data from multiple experiments, providing global estimates of binding parameters with greater precision. This allows for a more rigorous comparison of binding parameters between different experimental conditions.

A crucial aspect of computational data analysis is the statistical validation of the chosen binding model. Non-linear regression programs provide not only the best-fit values for the binding parameters (Kd and Bmax) but also their standard errors or confidence intervals. These statistical measures are essential for assessing the precision of the parameter estimates.

Furthermore, statistical tests can be used to compare the goodness-of-fit of different binding models. For example, an F-test can be used to statistically determine whether a two-site binding model provides a significantly better fit to the data than a one-site model. This is critical for accurately characterizing receptor populations that may be heterogeneous. By evaluating the sum-of-squares and the number of data points and parameters, researchers can make an informed decision about the most appropriate model to describe the binding of (R)-dihydroalprenolol.

Integration with Complementary Biochemical and Biophysical Techniques

While radioligand binding assays provide invaluable information about receptor number and ligand affinity, a more complete understanding of receptor function is achieved by integrating these data with findings from other biochemical and biophysical techniques. This integrated approach allows for the correlation of binding properties with functional responses and structural characteristics of the receptor.

For instance, the binding of (R)-dihydroalprenolol can be correlated with the activation or inhibition of downstream signaling pathways, such as the production of cyclic AMP (cAMP) by adenylyl cyclase. Studies have shown that the biological activity of (-)-[³H]dihydroalprenolol is identical to that of unlabeled dihydroalprenolol (B1202188) and alprenolol (B1662852) in terms of both direct ligand binding and the inhibition of catecholamine-stimulated adenylate cyclase. iaea.org

More advanced biophysical techniques can provide insights into the structural changes that occur upon ligand binding. Techniques such as circular dichroism (CD) can be used to study changes in the secondary structure of the receptor upon ligand binding. anu.edu.aunih.govSurface plasmon resonance (SPR) offers a label-free method to monitor the kinetics of ligand-receptor interactions in real-time, providing association and dissociation rate constants. nih.govmdpi.comFluorescence spectroscopy , including Förster resonance energy transfer (FRET), can be employed to measure distances and conformational changes within the receptor or between the receptor and its signaling partners. nih.gov

By combining the quantitative data from (R)-dihydroalprenolol binding assays with the functional and structural information from these complementary techniques, researchers can build a more comprehensive and dynamic picture of beta-adrenergic receptor pharmacology. This integrated approach is essential for elucidating the molecular mechanisms of drug action and for the rational design of new therapeutic agents.

Gel Exclusion Chromatography for Receptor Component Resolution

Gel exclusion chromatography, also known as size exclusion or gel filtration chromatography, is a powerful technique for separating molecules based on their hydrodynamic radius. phenomenex.com In the context of (R)-Dihydroalprenolol research, this method is instrumental in the purification and characterization of beta-adrenergic receptors, the primary target of this compound.

The purification of beta-adrenergic receptors is often a multi-step process, frequently initiated by affinity chromatography. nih.govnih.govnih.gov In this initial step, solubilized receptor preparations are passed through a column containing a ligand, such as alprenolol, immobilized on a Sepharose gel. nih.govnih.gov The receptor binds specifically to the immobilized ligand, while other proteins are washed away. The bound receptor is then eluted, resulting in a significant increase in purity.

Following affinity chromatography, steric exclusion high-pressure liquid chromatography (HPLC) is employed for further purification to apparent homogeneity. nih.govnih.gov This step separates the receptor from other remaining proteins based on molecular size. The receptor, being a relatively large protein, will elute earlier than smaller contaminating proteins. This two-step process of affinity chromatography followed by steric exclusion HPLC has proven to be rapid and to result in a high yield of purified receptor. nih.gov

The effectiveness of this purification strategy is demonstrated by the significant increase in the specific activity of the receptor, which is a measure of the concentration of the receptor relative to the total protein concentration. For instance, beta-adrenergic receptors from S49 mouse lymphoma cells were purified approximately 15,900-fold using a combination of affinity chromatography, ion-exchange chromatography, and steric exclusion HPLC. nih.gov Similarly, beta-adrenergic receptors from human placenta were purified to apparent homogeneity using a similar multi-step chromatographic approach that included steric exclusion HPLC as the final step. nih.gov

The molecular weight of the purified receptor can also be determined using this method. Studies have shown that the beta-adrenergic receptor, when analyzed by SDS/polyacrylamide-gel electrophoresis after purification, has an apparent molecular weight (Mr) of approximately 66,000-67,000 Daltons. nih.govnih.gov

Table 1: Purification of Beta-Adrenergic Receptors Using Chromatographic Techniques

| Purification Step | Source Material | Specific Activity (pmol/mg protein) | Purification Fold | Reference |

|---|---|---|---|---|

| Digitonin Solubilized Membranes | S49 Mouse Lymphoma Cells | 0.4-0.7 | 1 | nih.gov |

| Affinity Chromatography | S49 Mouse Lymphoma Cells | 280 | ~400-700 | nih.gov |

| Ion-Exchange Chromatography | S49 Mouse Lymphoma Cells | 950 | ~1350-2375 | nih.gov |

| Steric Exclusion HPLC | S49 Mouse Lymphoma Cells | 6700 | ~9570-16750 | nih.gov |

| Steric Exclusion HPLC (Final Step) | Human Placenta | N/A | Purified to homogeneity | nih.gov |

Spectroscopic Methods for Probing Receptor Topology

Spectroscopic methods, particularly fluorescence spectroscopy, provide powerful tools for investigating the dynamic conformational changes and topology of the beta-adrenergic receptor upon ligand binding. These techniques offer insights into the molecular mechanisms of receptor activation and signaling.